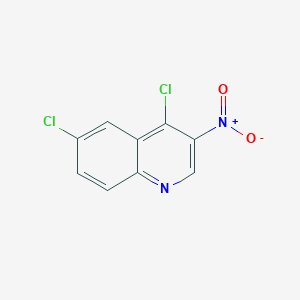

4,6-Dichloro-3-nitroquinoline

Vue d'ensemble

Description

4,6-Dichloro-3-nitroquinoline is a chemical compound with the CAS Number: 39487-85-9 . It has a molecular weight of 243.05 and is typically in the form of a powder .

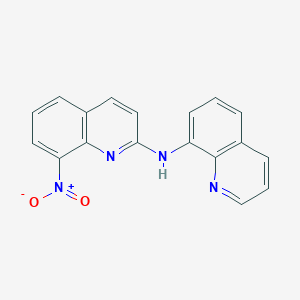

Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl2N2O2 . Its mono-isotopic mass is 241.964981 Da .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 118-120 degrees Celsius .Applications De Recherche Scientifique

Anticancer Agent Synthesis

4,6-Dichloro-3-nitroquinoline is involved in the synthesis of novel compounds with potential anticancer properties. Chauhan et al. (2015) report the microwave-assisted synthesis of novel derivatives using 2,4-dichloro-3-nitroquinoline, showing significant antiproliferative activity against various human cancer cell lines (Chauhan et al., 2015).

Corrosion Inhibition

A study by Lgaz et al. (2017) explores the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid. This work combines electrochemical techniques with theoretical studies, demonstrating the effectiveness of these derivatives as corrosion inhibitors (Lgaz et al., 2017).

Enzyme Catalysis in Carcinogenesis

The enzyme catalysis role in carcinogenesis involving 4-nitroquinoline-1-oxide, a derivative of this compound, is examined by Sugimura et al. (1966). They focus on an enzyme converting this compound to a potentially more carcinogenic derivative, providing insights into the biochemical pathways of carcinogenesis (Sugimura et al., 1966).

Clastogenicity and Mutagenicity Studies

Research by Brüsehafer et al. (2015) investigates the clastogenicity (chromosome-breaking ability) of 4NQO, a derivative of this compound, in different cell types. This study is crucial for understanding the mutagenic and carcinogenic properties of these compounds (Brüsehafer et al., 2015).

Synthesis of Quinoline Derivatives

Research by Zhao et al. (2017) and Dyablo et al. (2015) involves the synthesis of quinoline derivatives, using this compound as a precursor or a related compound. These studies contribute to the development of new quinoline-based compounds with potential applications in various fields (Zhao et al., 2017) (Dyablo et al., 2015).

Chemical Carcinogenesis Models

Vitale-Cross et al. (2009) present a model of 4-nitroquinoline-1 oxide (4NQO)-induced oral carcinogenesis, extending knowledge on molecular-targeted prevention and treatment of oral cancer. This research highlights the importance of this compound derivatives in studying cancer mechanisms and therapies (Vitale-Cross et al., 2009).

Safety and Hazards

The safety information available indicates that 4,6-Dichloro-3-nitroquinoline is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

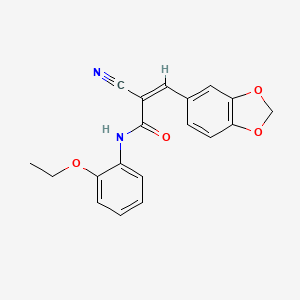

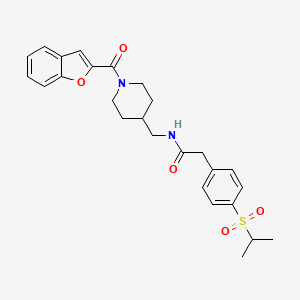

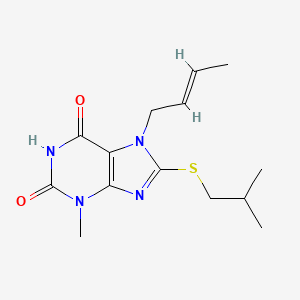

Synthesis routes and methods I

Procedure details

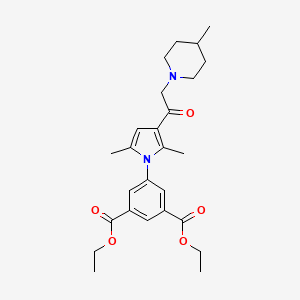

Synthesis routes and methods II

Procedure details

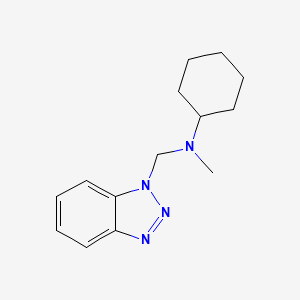

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)